3,4-Dimethyl-2-hexanol
Overview
Description
3,4-Dimethyl-2-hexanol: is an organic compound with the molecular formula C8H18O . It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to two other carbon atoms. This compound is known for its use in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethyl-2-hexanol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 3,4-dimethyl-2-hexanone with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.
Reduction of Ketones: Another method is the reduction of 3,4-dimethyl-2-hexanone using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the catalytic hydrogenation of 3,4-dimethyl-2-hexanone. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2-hexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dimethyl-2-hexanone using oxidizing agents like chromic acid or potassium permanganate.
Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.
Dehydration: Concentrated sulfuric acid or phosphoric acid.
Substitution: Thionyl chloride, phosphorus tribromide, or other halogenating agents.
Major Products Formed
Oxidation: 3,4-Dimethyl-2-hexanone.
Dehydration: Various alkenes, depending on the reaction conditions.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3,4-Dimethyl-2-hexanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-2-hexanol involves its interaction with various molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and proteins. Its effects are mediated through these interactions, which can influence biochemical pathways and cellular processes.
Comparison with Similar Compounds
3,4-Dimethyl-2-hexanol can be compared with other similar compounds, such as:
2-Hexanol: A primary alcohol with a similar carbon chain but different functional group positioning.
3,3-Dimethyl-2-hexanol: Another secondary alcohol with a different arrangement of methyl groups.
3,4-Dimethyl-1-pentanol: A compound with a similar structure but a different carbon chain length.
Uniqueness: : The unique arrangement of methyl groups and the position of the hydroxyl group in this compound give it distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
3,4-dimethylhexan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-5-6(2)7(3)8(4)9/h6-9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJWJHMCZHKLQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871299 | |
Record name | 2-hexanol, 3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19550-05-1 | |
Record name | 3,4-Dimethyl-2-hexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19550-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethyl-2-hexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethyl-2-hexanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hexanol, 3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hexanol, 3,4-dimethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-Dimethyl-2-hexanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJU2VAV95A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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